molecular formula C18H15ClN4O4S2 B2973453 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide CAS No. 922021-95-2

4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2973453
CAS No.: 922021-95-2
M. Wt: 450.91
InChI Key: UUHJTRMVHOBQFP-UHFFFAOYSA-N
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Description

4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a synthetic organic compound designed for research purposes. It belongs to a class of molecules featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its association with various biological activities . The compound integrates a 4-chlorophenylsulfonamido moiety, a group known to facilitate hydrogen bonding and potential interactions with enzyme active sites , and a terminal benzamide group, which can influence the molecule's physicochemical properties and binding affinity. Molecules with a thiazole-acetamide scaffold, similar to this compound, are frequently investigated for their potential as enzyme inhibitors or receptor modulators in biochemical studies . For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective antagonists for the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools to explore the functions of this Cys-loop receptor . This compound is intended for use in chemical and biological research, including as a building block for the synthesis of more complex molecules or as a standard in analytical studies. This product is for research use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S2/c19-12-3-7-15(8-4-12)29(26,27)23-18-22-14(10-28-18)9-16(24)21-13-5-1-11(2-6-13)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJTRMVHOBQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, which includes a thiazole ring and sulfonamide moiety, suggests potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20ClN3O2SC_{15}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 335.85 g/mol. The compound's unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a related study found that compounds containing the sulfonamide group showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folate synthesis.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Potential

Research into the anticancer properties of sulfonamide derivatives has shown promise. In vitro studies have demonstrated that certain modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells .

Case Study:
A recent study evaluated the cytotoxic effects of several thiazole-containing compounds on human cancer cell lines. The results indicated that specific analogs of this compound exhibited IC50 values significantly lower than established chemotherapeutics, suggesting their potential as novel anticancer agents .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in critical biological pathways. For instance:

  • Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial growth .
  • Receptor Interaction: The compound may also interact with various receptors, leading to altered signaling pathways involved in cell proliferation and apoptosis.

Toxicity and Safety Profile

While exploring the therapeutic potential, it is essential to consider the toxicity profile of these compounds. Preliminary toxicity assessments have indicated that some derivatives exhibit low toxicity in animal models, making them suitable candidates for further development .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Thiazole vs.
  • Thiazole vs. Benzo[d]thiazole (): The fused benzo[d]thiazole system in enhances aromatic surface area, which may improve binding affinity to hydrophobic protein pockets compared to the non-fused thiazole in the target compound .

Substituent Effects

  • 4-Chlorophenylsulfonamido vs. In contrast, fluorine’s smaller size and higher electronegativity may optimize solubility .
  • Sulfonamido vs. Acetamido () : The sulfonamido group in the target compound likely reduces solubility compared to the acetamido group in ’s compound, as sulfonamides exhibit higher crystallinity and lower aqueous solubility .

Pharmacological Implications

  • Solubility Trends () : Sulfonamide-thiazole hybrids () typically exhibit moderate solubility in polar solvents, which aligns with the target compound’s predicted behavior .

Q & A

Q. What synthetic methodologies are recommended for optimizing the thiazole ring formation in 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide?

The synthesis of thiazole derivatives often involves cyclization reactions using reagents like Lawesson’s reagent, followed by oxidative chlorination to introduce sulfonyl chloride groups. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can be cyclized to form the thiazole core, which is critical for subsequent functionalization . Statistical experimental design (e.g., factorial or response surface methods) is advised to optimize reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents .

Q. How should researchers validate the antitumor activity of this compound across diverse cancer cell lines?

In vitro screening against a panel of 60 cancer cell lines (e.g., NCI-60) is a standard approach. Activity discrepancies between cell lines (e.g., leukemia vs. solid tumors) may arise due to differences in membrane permeability or target protein expression. Orthogonal assays, such as apoptosis markers (e.g., caspase-3 activation) and cytotoxicity measurements (e.g., MTT assay), should corroborate initial findings .

Q. What spectroscopic techniques are essential for characterizing the sulfonamido-thiazole scaffold?

  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1160 cm⁻¹) and thiazole C=N vibrations (~1610 cm⁻¹).
  • NMR : 1H^1H-NMR detects acetamido protons (~2.0 ppm) and aromatic protons from the benzamide and chlorophenyl groups (7.0–8.5 ppm). 13C^13C-NMR identifies carbonyl carbons (~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for sulfonamido-thiazole derivatives?

Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance electrophilicity, potentially improving target binding. Molecular docking against oncogenic targets (e.g., EGFR kinase) can rationalize divergent activity trends observed in vitro .

Q. What strategies mitigate low yields during the coupling of the thiazole-acetamido and benzamide moieties?

Ultrasonication-assisted coupling with DMAP in dichloromethane improves reaction efficiency by enhancing reagent diffusion. Comparative studies under conventional vs. ultrasonic conditions show a 20–30% yield increase. Kinetic studies (e.g., monitoring by TLC or HPLC) identify rate-limiting steps, such as intermediate solubility .

Q. How can researchers address batch-to-batch variability in large-scale synthesis?

Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Design of experiments (DoE) optimizes critical quality attributes (CQAs), including purity (>97%) and particle size distribution. Membrane separation technologies (e.g., nanofiltration) remove impurities like unreacted sulfonyl chlorides .

Methodological Recommendations

  • Contradiction Analysis : Use hierarchical clustering of IC₅₀ data to identify outlier cell lines and investigate off-target effects .
  • Scale-Up : Apply CRDC subclass RDF2050112 (reaction fundamentals) to design continuous-flow reactors, reducing thermal degradation risks .
  • AI Integration : Implement COMSOL Multiphysics for reaction simulation, reducing trial runs by 40% .

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